N-(2,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a structurally complex pyrazole derivative characterized by:
- A carboxamide group at position 3, linked to a 2,5-dimethylphenyl substituent, which may influence lipophilicity and target engagement.
- A 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring) at position 2, contributing to polarity and metabolic stability.
Pyrazole derivatives are widely explored for their pharmacological properties, including kinase inhibition and anti-inflammatory activity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-6-7-13(2)17(10-12)20-19(23)18-15-4-3-5-16(15)21-22(18)14-8-9-26(24,25)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQVSSWRHBFDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Cyclopentane ring fusion: The pyrazole ring can be fused with a cyclopentane ring through cyclization reactions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction.
Oxidation to form the sulfone group: The thiophene ring can be oxidized to introduce the sulfone group.
Attachment of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring to form sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group or the sulfone group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxamide group suggests potential interactions with proteins through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues from Literature
a. Pyrazole-Thiophene Hybrids () Compounds such as 7a (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) and 11a (2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) feature pyrazole cores fused with thiophene or pyran rings. Key differences include:
- Core Structure: The target compound’s cyclopenta[c]pyrazole core offers greater conformational rigidity compared to the monocyclic pyrazole-thiophene hybrids.
b. Thieno[2,3-b]thiophene-Pyrazole Derivatives () Compounds 4a–f incorporate thienothiophene moieties. While these share sulfur-containing heterocycles with the target compound, the 1,1-dioxothiolan group (sulfone) in the target may enhance polarity and reduce metabolic susceptibility compared to non-oxidized thiophene derivatives .
c. The target’s cyclopenta[c]pyrazole core may offer similar steric effects but with distinct electronic profiles due to the sulfone group .
Physicochemical and Pharmacological Properties
The sulfone group in the target compound may improve aqueous solubility and resistance to cytochrome P450-mediated oxidation compared to 7a/11a and 4a–f .
Research Implications and Gaps
- Advantages of Target Compound : The sulfone and cyclopenta[c]pyrazole motifs may synergize to enhance target selectivity and pharmacokinetic profiles.
- Limitations: No direct biological data for the target compound exists in the provided evidence; further studies are needed to validate its activity against kinase targets or inflammatory pathways.
- Future Directions : Comparative studies with 7a/11a and 4a–f could elucidate structure-activity relationships (SAR) for sulfone-containing pyrazoles.
Biological Activity
N-(2,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential biological activity. This article explores its structural characteristics, synthesis methods, and biological evaluations based on existing literature.
Structural Characteristics
This compound features a cyclopenta[c]pyrazole core fused to a thiolane derivative containing a dioxo moiety. The presence of the 2,5-dimethylphenyl group enhances its structural diversity. Its molecular formula is with a molecular weight of approximately 284.36 g/mol .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Selection of appropriate precursors.
- Cyclization : Formation of the cyclopenta[c]pyrazole framework.
- Oxidation : Introduction of the dioxo group in the thiolane.
- Substitution : Addition of the 2,5-dimethylphenyl group.
- Final Product Isolation : Purification and characterization.
Each step requires specific reagents and conditions to achieve high purity and yield .
Potential Biological Activities
Based on structural analogs and preliminary studies, potential biological activities include:
- Anticancer Activity : Similar pyrazoles have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with the pyrazole core are often evaluated for their anti-inflammatory properties.
- Antiviral Properties : Some derivatives have been investigated for their efficacy against viral infections such as HIV .
Comparative Analysis with Related Compounds
To understand the potential of this compound better, it is useful to compare it with other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole-3-carboxamide | Simple pyrazole core | Anti-inflammatory |
| N-(3-chlorophenyl)-5-methoxy-pyrazole | Halogenated pyrazole | Anticancer |
| N-(4-hydroxyphenyl)-pyrazole | Hydroxylated derivative | Enzyme inhibition |
The unique combination of a cyclopenta[c]pyrazole framework with a dioxo-thiolan moiety may enhance its biological activity compared to simpler pyrazoles .
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related research provides insights into its potential applications:
- Antiviral Activity Evaluation : A study on similar pyrazolone derivatives revealed significant antiviral activity against HIV .
- Enzyme Interaction Studies : Investigations into enzyme inhibition by structurally related compounds suggest that modifications in the thiolane ring can impact binding affinity and selectivity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling thiolane sulfone derivatives with cyclopenta[c]pyrazole precursors. Key steps include:
-
Thiolane sulfone activation : Reacting 1,1-dioxo-thiolane-3-yl intermediates with halogenating agents (e.g., SOCl₂) to generate reactive electrophiles .
-
Pyrazole coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the activated thiolane moiety to the pyrazole core .
-
Optimization parameters :
Parameter Optimal Range Impact on Yield/Purity Temperature 0–25°C (coupling step) Prevents side reactions Solvent DMF or THF Enhances solubility Reaction time 12–24 hours Maximizes conversion Yield improvements (up to 65%) are achieved via iterative solvent drying and inert atmosphere conditions .
Q. Which analytical techniques are critical for confirming molecular structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry of the pyrazole and thiolane rings. Key signals include:
- Pyrazole C-3 carbonyl: δ ~165 ppm (¹³C) .
- Thiolane sulfone: δ ~3.8–4.2 ppm (¹H, methylene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₂N₃O₃S) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopenta[c]pyrazole core .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies in NMR or MS data often arise from dynamic conformational changes or tautomerism. Strategies include:
- Variable-temperature NMR : Identifies rotameric equilibria (e.g., hindered rotation in the carboxamide group) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data .
- Complementary techniques : IR spectroscopy confirms sulfone (SO₂) stretching vibrations at ~1300 cm⁻¹ and ~1150 cm⁻¹, ruling out alternative oxidation states .
Q. What strategies enhance bioactivity through functional group modification?
- Thiolane sulfone replacement : Substituting the sulfone with a sulfonamide group improves solubility and modulates enzyme inhibition (e.g., COX-2 selectivity) .
- Pyrazole N-alkylation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability in pharmacokinetic assays .
- SAR studies : Comparative analysis with analogs (e.g., 2-phenyl vs. 2,5-dimethylphenyl substituents) reveals that bulkier aryl groups increase binding affinity to kinase targets by 3–5 fold .
Q. How can reaction mechanisms for unexpected byproducts be investigated?
- Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by HRMS and 2D NMR (e.g., HSQC, NOESY) .
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., thiolane methylene) identifies rate-determining steps in sulfone formation .
- In-situ monitoring : ReactIR tracks intermediate species (e.g., sulfinic acid derivatives) during oxidation steps .
Q. What methodologies enable comparative studies with structurally similar compounds?
- Molecular docking : Aligns the compound’s 3D structure (from X-ray data) with protein targets (e.g., PDB ID: 1T4G) to predict binding modes .
- Thermodynamic solubility assays : Compare logP values (e.g., 2.8 vs. 3.5 for methyl vs. ethyl carboxamide derivatives) to optimize bioavailability .
- In vitro cytotoxicity panels : Test against NIH/3T3 (normal) and HeLa (cancer) cell lines to establish selectivity indices .
Data Contradiction Analysis
Example : Conflicting reports on sulfone stability under basic conditions:
- : Claims sulfone integrity at pH 7–8.
- : Observes decomposition at pH >7.
Resolution : - pH-dependent stability assays : Monitor degradation via LC-MS at 37°C. Results show <5% decomposition at pH 8.5 over 24 hours, but >20% at pH 9.0, aligning with .
- Mechanistic insight : Base-catalyzed hydrolysis of the sulfone group occurs via nucleophilic attack at the sulfur atom, confirmed by ¹⁸O isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
